5-[3-(Hydroxymethyl)phenyl]furan-2-carbaldehyde
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Overview
Description
5-[3-(Hydroxymethyl)phenyl]furan-2-carbaldehyde is an organic compound with the molecular formula C₁₂H₁₀O₃ It is characterized by a furan ring substituted with a phenyl group that has a hydroxymethyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Hydroxymethyl)phenyl]furan-2-carbaldehyde typically involves the reaction of 5-bromo-2-furfural with 3-(hydroxymethyl)phenylboronic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or dimethylformamide. The reaction is carried out at elevated temperatures, usually around 80-100°C, to achieve high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
5-[3-(Hydroxymethyl)phenyl]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products
Oxidation: 5-[3-(Carboxymethyl)phenyl]furan-2-carboxylic acid.
Reduction: 5-[3-(Hydroxymethyl)phenyl]furan-2-methanol.
Substitution: 5-[3-(Hydroxymethyl)phenyl]-2-bromofuran.
Scientific Research Applications
5-[3-(Hydroxymethyl)phenyl]furan-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[3-(Hydroxymethyl)phenyl]furan-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxymethyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-[3-(Hydroxymethyl)phenyl]furan-2-carbonitrile
- 5-(3-Methoxy-phenyl)-furan-2-carbaldehyde
- 5-(3-Trifluoromethyl-phenyl)-furan-2-carbaldehyde
- 5-(3-Dimethoxymethyl-phenyl)-furan-2-carbaldehyde
Uniqueness
5-[3-(Hydroxymethyl)phenyl]furan-2-carbaldehyde is unique due to the presence of both a hydroxymethyl group and an aldehyde group on the furan ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
647023-78-7 |
---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
5-[3-(hydroxymethyl)phenyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C12H10O3/c13-7-9-2-1-3-10(6-9)12-5-4-11(8-14)15-12/h1-6,8,13H,7H2 |
InChI Key |
DAWNNDWJJPZENZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(O2)C=O)CO |
Origin of Product |
United States |
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